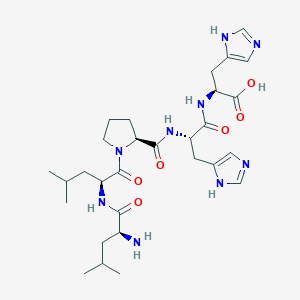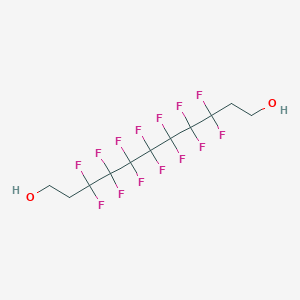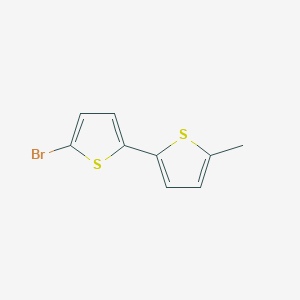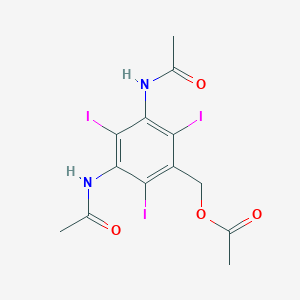
(3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate: is a chemical compound known for its unique structure and properties It contains three iodine atoms and two acetamido groups attached to a phenyl ring, with a methyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate typically involves the iodination of a phenyl ring followed by the introduction of acetamido groups and the methyl acetate group. The process can be summarized as follows:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Acetamidation: The iodinated phenyl ring is then reacted with acetic anhydride and ammonia to introduce the acetamido groups.
Esterification: Finally, the compound is esterified with acetic acid and methanol to form the methyl acetate group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the acetamido groups.
Reduction: Deiodinated derivatives.
Substitution: Compounds with substituted functional groups in place of iodine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of halogenated aromatic compounds.
Biology:
- Investigated for its potential as a radiocontrast agent due to its high iodine content.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for use in diagnostic imaging techniques.
- Potential applications in targeted drug delivery systems.
Industry:
- Utilized in the development of advanced materials with specific properties.
- Applied in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate involves its interaction with molecular targets through its iodine atoms and acetamido groups. The iodine atoms can participate in halogen bonding, while the acetamido groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s behavior in biological systems, including its distribution, binding affinity, and overall efficacy.
Vergleich Mit ähnlichen Verbindungen
- (3,5-Diacetamido-2,4,6-triiodophenyl)methyl ether
- (3,5-Diacetamido-2,4,6-triiodophenyl)methyl propionate
Comparison:
- Uniqueness: The presence of the methyl acetate group in (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate distinguishes it from similar compounds, potentially affecting its solubility and reactivity.
- Applications: While similar compounds may share some applications, the specific functional groups in this compound can lead to unique interactions and uses in various fields.
Eigenschaften
CAS-Nummer |
185620-25-1 |
|---|---|
Molekularformel |
C13H13I3N2O4 |
Molekulargewicht |
641.97 g/mol |
IUPAC-Name |
(3,5-diacetamido-2,4,6-triiodophenyl)methyl acetate |
InChI |
InChI=1S/C13H13I3N2O4/c1-5(19)17-12-9(14)8(4-22-7(3)21)10(15)13(11(12)16)18-6(2)20/h4H2,1-3H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
DJICBYKZWZNSIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)COC(=O)C)I)NC(=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



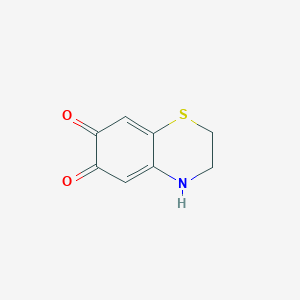
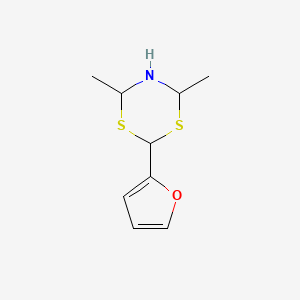
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)
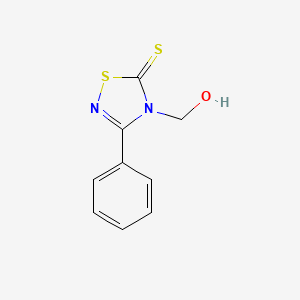

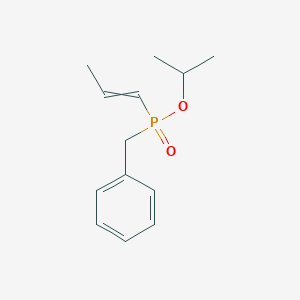
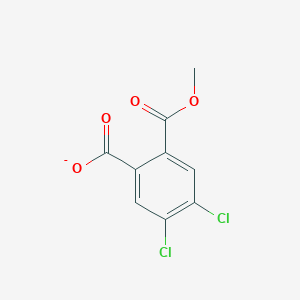
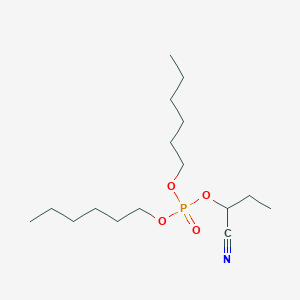

![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
